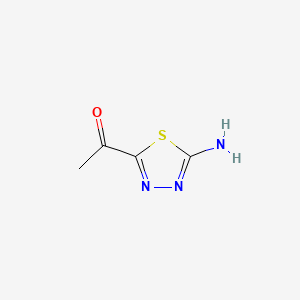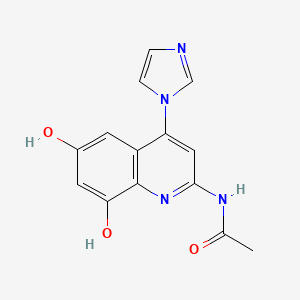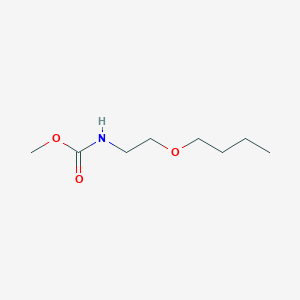
Methyl (2-butoxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2-butoxyethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications. Methyl(2-butoxyethyl)carbamate is known for its role as a pesticide and its utility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(2-butoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-butoxyethanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methyl(2-butoxyethyl)carbamate often involves large-scale reactors where 2-butoxyethanol and methyl isocyanate are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2-butoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler alcohols and amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols and amines.
Aplicaciones Científicas De Investigación
Methyl(2-butoxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological studies, it serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mecanismo De Acción
The mechanism of action of methyl(2-butoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in pests. This inhibition is often achieved through the formation of a stable complex between the carbamate and the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Another carbamate compound used in various industrial applications.
Methyl carbamate: A simpler carbamate with similar chemical properties.
Butyl carbamate: A related compound with a longer alkyl chain.
Uniqueness
Methyl(2-butoxyethyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its butoxyethyl group provides increased solubility in organic solvents and enhances its effectiveness as a pesticide compared to simpler carbamates.
Conclusion
Methyl(2-butoxyethyl)carbamate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Propiedades
Fórmula molecular |
C8H17NO3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
methyl N-(2-butoxyethyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-3-4-6-12-7-5-9-8(10)11-2/h3-7H2,1-2H3,(H,9,10) |
Clave InChI |
PSDHENGODDCTAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


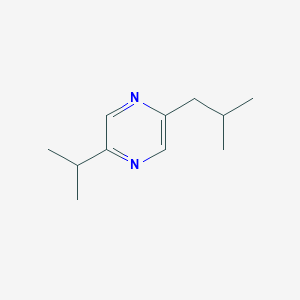
![4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13117799.png)
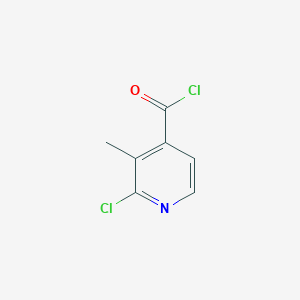
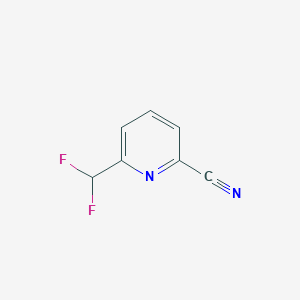
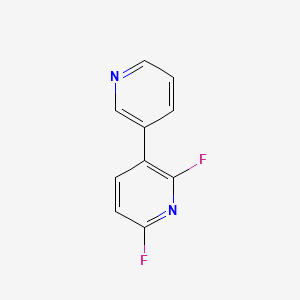
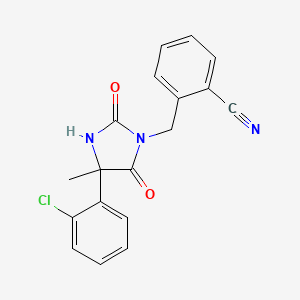
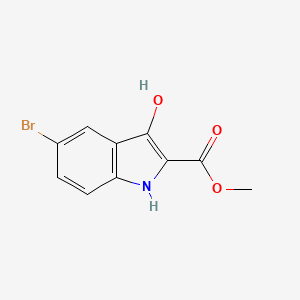
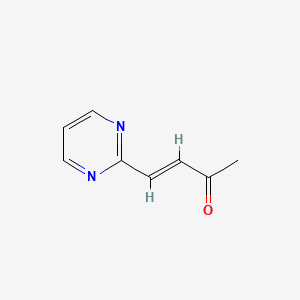
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
